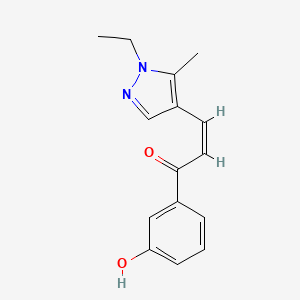![molecular formula C10H8F6N4O2 B10933921 [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10933921.png)
[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is a complex organic compound characterized by the presence of pyrazole rings and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl groups make it a valuable tool for investigating the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups can enhance its binding affinity to enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate]
- Methanethiol
- Ethanethiol
- 1-Propanethiol
- Methyl propyl disulfide
- 3-Mercapto-1-hexanol
Uniqueness
Compared to similar compounds, [5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone stands out due to its dual pyrazole rings and multiple trifluoromethyl groups
Properties
Molecular Formula |
C10H8F6N4O2 |
|---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C10H8F6N4O2/c1-19-5(4-6(18-19)9(11,12)13)7(21)20-8(22,2-3-17-20)10(14,15)16/h3-4,22H,2H2,1H3 |
InChI Key |
VGYUHEKMPLRNLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)N2C(CC=N2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933843.png)

![1-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B10933851.png)
![1-methyl-6-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10933865.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10933870.png)
![3-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10933880.png)
![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10933905.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10933910.png)
![2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B10933912.png)
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B10933917.png)
![N-(5-chloro-2-methylphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10933918.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10933923.png)

![methyl 4-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10933927.png)
